Predicted Lipophilicity and Implied Solubility Advantage Over the Unsubstituted Phenylsulfonyl Analog
The target compound exhibits a vendor-reported LogP of 2.62, compared with a calculated LogP of 3.71 for the unsubstituted 3-(phenylsulfonyl)-2H-chromen-2-one (CAS 78440-45-6), representing a ΔLogP of −1.09 . This reduction in predicted lipophilicity, attributable to the dual methoxy substituents on the aryl sulfonyl ring, is expected to translate into improved aqueous solubility—a critical parameter for both in vitro assay compatibility and in vivo formulation feasibility. The lower LogP also positions the compound closer to the optimal drug-like LogP range (1–3) recommended by Lipinski's rule-of-five guidelines.
| Evidence Dimension | Calculated/measured LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.62 (Fluorochem vendor data) |
| Comparator Or Baseline | 3-(Phenylsulfonyl)-2H-chromen-2-one (CAS 78440-45-6): Calculated LogP = 3.71 (Chemsrc) |
| Quantified Difference | ΔLogP = −1.09 (target is ~12× less lipophilic by partition coefficient ratio) |
| Conditions | Computed LogP values from different sources; direct experimental comparison under identical conditions is not available. |
Why This Matters
For screening laboratories and medicinal chemistry teams, a LogP below 3 reduces the risk of compound aggregation, nonspecific binding, and poor aqueous solubility—factors that directly impact assay reliability and hit triage efficiency.
